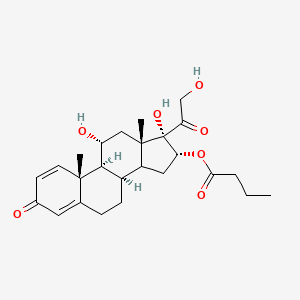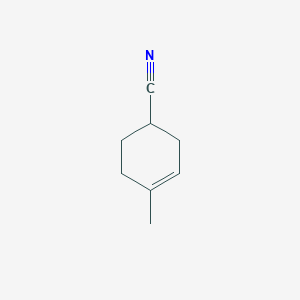![molecular formula C22H34O B14111729 Tribicyclo[2.2.1]hept-2-ylmethanol CAS No. 17687-75-1](/img/structure/B14111729.png)
Tribicyclo[2.2.1]hept-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribicyclo[2.2.1]hept-2-ylmethanol is an organic compound with the molecular formula C₈H₁₂O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane. This compound is characterized by its unique tricyclic structure, which imparts distinct chemical and physical properties. This compound is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribicyclo[2.2.1]hept-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of tribicyclo[2.2.1]hept-2-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound is produced through catalytic hydrogenation of tribicyclo[2.2.1]hept-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tribicyclo[2.2.1]hept-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tribicyclo[2.2.1]hept-2-one using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to tribicyclo[2.2.1]heptane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products
Oxidation: Tribicyclo[2.2.1]hept-2-one.
Reduction: Tribicyclo[2.2.1]heptane.
Substitution: Various substituted tribicyclo[2.2.1]hept-2-yl derivatives.
Aplicaciones Científicas De Investigación
Tribicyclo[2.2.1]hept-2-ylmethanol is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tribicyclo[2.2.1]hept-2-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the tricyclic structure of the compound allows it to fit into specific binding sites on enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure but with an additional double bond.
Bicyclo[2.2.1]heptane-2-methanol: Another derivative of norbornane with a simpler structure.
Uniqueness
Tribicyclo[2.2.1]hept-2-ylmethanol is unique due to its tricyclic structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
17687-75-1 |
|---|---|
Fórmula molecular |
C22H34O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
tris(2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C22H34O/c23-22(19-10-13-1-4-16(19)7-13,20-11-14-2-5-17(20)8-14)21-12-15-3-6-18(21)9-15/h13-21,23H,1-12H2 |
Clave InChI |
JNDULIIEHFWRQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C(C3CC4CCC3C4)(C5CC6CCC5C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


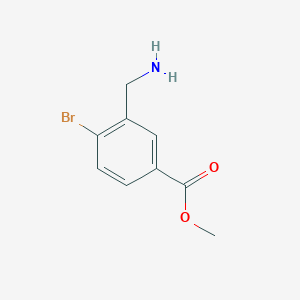
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B14111663.png)
![1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
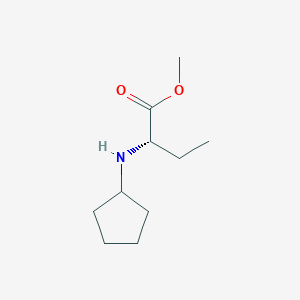
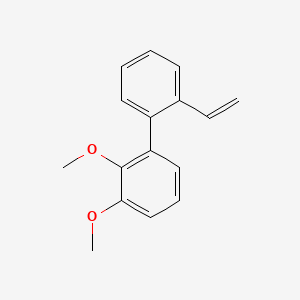
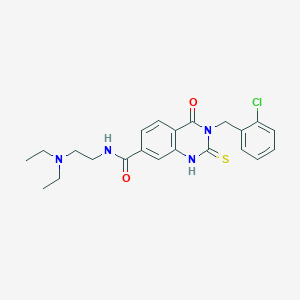
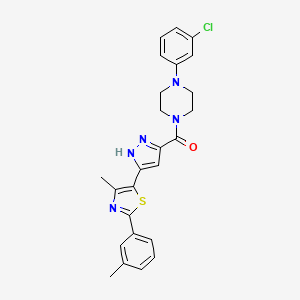
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)

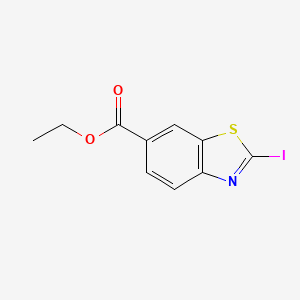
![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
